molecular formula C15H22O2 B3192340 1-(4-Methoxyphenyl)octan-1-one CAS No. 62170-25-6

1-(4-Methoxyphenyl)octan-1-one

Cat. No.: B3192340
CAS No.: 62170-25-6
M. Wt: 234.33 g/mol
InChI Key: OAWZBNOLAFIAMD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)octan-1-one is an aromatic ketone featuring a methoxy-substituted phenyl group attached to an octanoyl chain. It is synthesized via manganese(I)-catalyzed cross-coupling reactions with high yields (92%) and characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy . Its molecular formula is $ \text{C}{15}\text{H}{22}\text{O}_2 $, with a molecular weight of 234.34 g/mol.

Properties

CAS No.

62170-25-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)octan-1-one

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12H,3-8H2,1-2H3

InChI Key

OAWZBNOLAFIAMD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Chain Length Variants

1-(4-Methoxyphenyl)heptan-1-one (3o)
  • Structure: Heptanoyl chain (7 carbons) instead of octanoyl.
  • Synthesis : 93% yield via similar catalytic cross-coupling .
  • Spectroscopy :
    • IR: Similar carbonyl (1672 cm$ ^{-1} $) and aromatic (1603 cm$ ^{-1} $) stretches.
    • $ ^1H $-NMR: $ \delta $ 2.89 (t, $ J = 7.6 $ Hz, 2H, ketone-adjacent CH$ _2 $) vs. $ \delta $ 2.89 in 3p.
    • $ ^{13}C $-NMR: $ \delta $ 199.3 (C=O), 163.4 (Ar-OCH$ _3 $) .
  • Impact: Shorter chain reduces lipophilicity (logP ~3.5 vs. ~4.2 for octanone), influencing solubility and bioavailability.
1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone)
  • Structure: Acetophenone derivative (2 carbons).
  • Properties : Lower molecular weight (150.17 g/mol), higher volatility.
  • Applications: Fragrance industry (floral notes) due to aromaticity and methoxy group .
  • Key Difference: Reduced steric hindrance enhances reactivity in electrophilic substitutions compared to octanone derivatives.

Aromatic Ring Substitution Variants

1-(4-Methoxy-2-methylphenyl)propan-1-one
  • Structure : Methyl group at the 2-position of the phenyl ring.
  • Impact : Steric hindrance alters regioselectivity in reactions. Electronic effects (methyl as electron-donating) slightly reduce ring electrophilicity compared to unsubstituted analogs .
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
  • Structure : Additional trimethoxyphenyl group.
  • Impact: Enhanced π-π stacking and electronic interactions due to multiple methoxy groups. Potential anticancer applications via kinase inhibition .

Functional Group Modifications

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one (4-Methoxy-PV9)
  • Structure : Pyrrolidine substituent at the α-carbon.
  • Properties: Synthetic cathinone with psychoactive effects. Detected in forensic toxicology cases due to its stimulant properties .
  • Key Difference: The pyrrolidine group introduces basicity (pKa ~8.5), enabling salt formation and altering blood-brain barrier penetration compared to non-aminated octanone.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Molecular Weight (g/mol) IR $ \nu_{\text{C=O}} $ (cm$ ^{-1} $) $ ^1H $-NMR (Ketone CH$ _2 $, δ) Yield (%)
1-(4-Methoxyphenyl)octan-1-one 234.34 1672 2.89 (t) 92
1-(4-Methoxyphenyl)heptan-1-one 220.31 1672 2.89 (t) 93
1-(4-Methoxyphenyl)ethan-1-one 150.17 1685 2.60 (s) N/A

Research Findings and Trends

  • Synthetic Efficiency: Longer alkyl chains (e.g., octanoyl) in 1-(4-methoxyphenyl) ketones improve reaction yields due to stabilized intermediates in cross-coupling reactions .
  • Pharmacological Impact : Addition of pyrrolidine (4-Methoxy-PV9) converts benign ketones into controlled substances, highlighting the role of functional groups in bioactivity .
  • Spectroscopic Consistency : $ ^{13}C $-NMR carbonyl signals (~199 ppm) remain consistent across chain-length variants, confirming structural integrity .

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